molecular formula C10H18N4O6S2 B1447044 (H-Gly-Cys-OH)2 CAS No. 26798-52-7

(H-Gly-Cys-OH)2

Cat. No.: B1447044
CAS No.: 26798-52-7
M. Wt: 354.4 g/mol
InChI Key: FHEXRJMTJAKHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (H-Gly-Cys-OH)2, also known as glycylcystine, is a dipeptide consisting of two amino acids: glycine and cysteine. This compound is characterized by the presence of a disulfide bond between the cysteine residues, which plays a crucial role in its chemical properties and biological functions. Glycylcystine is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycylcystine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, glycine, to a solid support resin. The subsequent steps involve the sequential addition of cysteine residues, with appropriate protection of the thiol groups to prevent unwanted side reactions. The disulfide bond formation is achieved through oxidation, often using reagents such as iodine or hydrogen peroxide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of glycylcystine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated peptide synthesizers to ensure high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Glycylcystine undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in glycylcystine is particularly susceptible to redox reactions, which can lead to the formation of sulfenic, sulfinic, and sulfonic acids .

Common Reagents and Conditions

Major Products

The major products of these reactions include various oxidized forms of cysteine, such as cystine, sulfenic acid, sulfinic acid, and sulfonic acid. These products are of interest in studying redox biology and oxidative stress .

Scientific Research Applications

Glycylcystine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycylcystine involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property is crucial for its role in cellular redox regulation. The disulfide bond in glycylcystine can be reduced to free thiol groups, which can then participate in various biochemical processes, including the detoxification of reactive oxygen species and the maintenance of protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylcystine is unique due to its specific sequence and the presence of a disulfide bond, which imparts distinct chemical and biological properties. Unlike cystine, glycylcystine contains a glycine residue, which influences its solubility and reactivity. Compared to glutathione, glycylcystine has a simpler structure but retains significant redox activity, making it a valuable tool for studying redox biology .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-[[2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEXRJMTJAKHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308411
Record name NSC203777
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26798-52-7
Record name NSC203777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC203777
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(H-Gly-Cys-OH)2
Reactant of Route 2
Reactant of Route 2
(H-Gly-Cys-OH)2
Reactant of Route 3
Reactant of Route 3
(H-Gly-Cys-OH)2
Reactant of Route 4
Reactant of Route 4
(H-Gly-Cys-OH)2
Reactant of Route 5
Reactant of Route 5
(H-Gly-Cys-OH)2
Reactant of Route 6
(H-Gly-Cys-OH)2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.